(R)-Cycloclenbuterol

Description

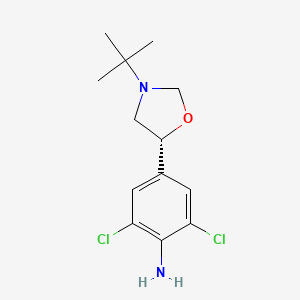

®-Cycloclenbuterol is a chiral compound belonging to the class of β2-adrenergic agonists. It is structurally related to clenbuterol, a well-known bronchodilator. The ®-enantiomer of cycloclenbuterol is known for its higher potency and selectivity towards β2-adrenergic receptors, making it a subject of interest in various scientific fields.

Properties

CAS No. |

1279710-40-5 |

|---|---|

Molecular Formula |

C13H18Cl2N2O |

Molecular Weight |

289.20 g/mol |

IUPAC Name |

4-[(5R)-3-tert-butyl-1,3-oxazolidin-5-yl]-2,6-dichloroaniline |

InChI |

InChI=1S/C13H18Cl2N2O/c1-13(2,3)17-6-11(18-7-17)8-4-9(14)12(16)10(15)5-8/h4-5,11H,6-7,16H2,1-3H3/t11-/m0/s1 |

InChI Key |

XJOOPZUCOGIFIX-NSHDSACASA-N |

Isomeric SMILES |

CC(C)(C)N1C[C@H](OC1)C2=CC(=C(C(=C2)Cl)N)Cl |

Canonical SMILES |

CC(C)(C)N1CC(OC1)C2=CC(=C(C(=C2)Cl)N)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Cycloclenbuterol typically involves the following steps:

Starting Material: The synthesis begins with the preparation of the appropriate phenylacetonitrile derivative.

Reduction: The nitrile group is reduced to the corresponding amine using hydrogenation or other reducing agents.

Cyclization: The amine undergoes cyclization to form the cyclohexylamine structure.

Resolution: The racemic mixture is resolved to obtain the ®-enantiomer using chiral resolution techniques such as chiral chromatography or crystallization.

Industrial Production Methods

Industrial production of ®-Cycloclenbuterol involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Bulk Synthesis: Large quantities of starting materials are subjected to the synthetic route described above.

Purification: The crude product is purified using techniques like recrystallization, distillation, or chromatography.

Quality Control: The final product undergoes rigorous quality control to ensure it meets the required specifications for pharmaceutical or research use.

Chemical Reactions Analysis

Types of Reactions

®-Cycloclenbuterol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

Reduction: Reduction reactions can convert it back to its amine form.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst are used.

Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3) are employed.

Major Products

The major products formed from these reactions include:

Oxidation: Ketones or oxides.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

®-Cycloclenbuterol has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study chiral synthesis and resolution techniques.

Biology: Investigated for its effects on β2-adrenergic receptors in various biological systems.

Medicine: Explored for its potential use as a bronchodilator and in the treatment of respiratory disorders.

Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

®-Cycloclenbuterol exerts its effects by binding to β2-adrenergic receptors, which are G-protein-coupled receptors. Upon binding, it activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. This results in the relaxation of smooth muscle cells, particularly in the bronchi, leading to bronchodilation. The compound’s selectivity for β2-adrenergic receptors minimizes its effects on other adrenergic receptors, reducing potential side effects.

Comparison with Similar Compounds

Similar Compounds

Clenbuterol: A non-chiral β2-adrenergic agonist with similar bronchodilator properties.

Salbutamol: Another β2-adrenergic agonist used in the treatment of asthma.

Formoterol: A long-acting β2-adrenergic agonist with a similar mechanism of action.

Uniqueness

®-Cycloclenbuterol is unique due to its higher potency and selectivity for β2-adrenergic receptors compared to its racemic mixture or other similar compounds. This makes it a valuable compound for research and potential therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.